4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
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Overview
Description
4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound that features a triazole ring, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzonitrile group can be attached via a coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as higher yields, better control over reaction conditions, and improved safety . This method is particularly useful for scaling up the production of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-1,2,3-triazole: A simpler triazole derivative with similar chemical properties.
1-Methyl-1,2,4-triazole: Another triazole compound with potential biological activities.
Fluconazole: A triazole-containing antifungal drug.
Uniqueness
4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is unique due to its combination of a triazole ring, piperidine ring, and benzonitrile group.
Properties
IUPAC Name |
4-[[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-22-11-17(20-21-22)18(24)23-8-6-16(7-9-23)13-25-12-15-4-2-14(10-19)3-5-15/h2-5,11,16H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXQROBRELEJLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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